molecular formula C17H25NO4 B11014950 (2E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

(2E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B11014950
M. Wt: 307.4 g/mol
InChI Key: ZHSTZRJCGXBKJC-CMDGGOBGSA-N
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Description

(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with a tert-pentyl group and a trimethoxyphenyl group. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond in the propenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Tert-Pentyl Group: This step involves the alkylation of the amide nitrogen with a tert-pentyl halide under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable trimethoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond in the propenamide moiety to a single bond.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated amide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Medicine: Potential pharmaceutical applications could include its use as a drug candidate or as a precursor in drug synthesis.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butyl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

    N-(tert-Pentyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Similar structure but with a dimethoxyphenyl group instead of a trimethoxyphenyl group.

Uniqueness

The uniqueness of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and geometric configuration, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H25NO4/c1-7-17(2,3)18-15(19)9-8-12-10-13(20-4)16(22-6)14(11-12)21-5/h8-11H,7H2,1-6H3,(H,18,19)/b9-8+

InChI Key

ZHSTZRJCGXBKJC-CMDGGOBGSA-N

Isomeric SMILES

CCC(C)(C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCC(C)(C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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